molecular formula C13H16O2 B1596252 6-(1-Hydroxyethyl)-2,2-dimethyl-2H-1-benzopyran CAS No. 71822-00-9

6-(1-Hydroxyethyl)-2,2-dimethyl-2H-1-benzopyran

Cat. No. B1596252
CAS RN: 71822-00-9
M. Wt: 204.26 g/mol
InChI Key: ICIIMFRGWJJFIH-UHFFFAOYSA-N
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Description

6-(1-Hydroxyethyl)-2,2-dimethyl-2H-1-benzopyran, also known as HEDMP, is a synthetic compound that belongs to the family of benzopyran derivatives. It is widely used in scientific research due to its unique properties, including its ability to act as an antioxidant, chelating agent, and a complexing agent. HEDMP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

Cytotoxic Effects

Research indicates that derivatives of 6-(1-Hydroxyethyl)-2,2-dimethyl-2H-1-benzopyran exhibit cytotoxic effects against cancer cell lines. For instance, compounds isolated from the leaves of Mallotus apelta showed strong cytotoxicity against human hepatocellular carcinoma and rhabdosarcoma cell lines (Kiem et al., 2005).

Synthesis and Chemical Properties

Various studies have focused on the synthesis and chemical properties of related compounds. A study by Arsenov et al. (1975) explored the acylation of similar compounds, which are important for understanding their reactivity and potential applications (Arsenov et al., 1975). Gong et al. (2003) reported the solid-phase library construction of analogues of 6-amino-2,2-dimethyl-3,4,6-trisubstituted-2H-1-benzopyran, highlighting the versatility of these compounds in chemical synthesis (Gong et al., 2003).

Photochromic and Electrochromic Properties

The photochromic and electrochromic properties of 6-(1-Hydroxyethyl)-2,2-dimethyl-2H-1-benzopyran derivatives have been studied. Aldoshin et al. (1988) examined the molecular and crystal structure of a merocyanine form of a similar compound, providing insights into its behavior under different light conditions (Aldoshin et al., 1988).

Potassium Channel Activation

Research by Thompson et al. (2003) explored the use of 2,2-dimethyl-2H-1-benzopyran substructures as potassium channel activators. This research contributes to our understanding of how these compounds could be used in therapeutic contexts (Thompson et al., 2003).

Applications in Textiles

Bao et al. (2020) investigated the use of a derivative of 6-(1-Hydroxyethyl)-2,2-dimethyl-2H-1-benzopyran in the production of photochromic cotton fabric, demonstrating the potential for these compounds in innovative textile applications (Bao et al., 2020).

properties

IUPAC Name

1-(2,2-dimethylchromen-6-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-9,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIIMFRGWJJFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(C=C2)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60992518
Record name 1-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60992518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-Hydroxyethyl)-2,2-dimethyl-2H-1-benzopyran

CAS RN

71822-00-9
Record name α,2,2-Trimethyl-2H-1-benzopyran-6-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71822-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-6-methanol, alpha,2,2-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071822009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60992518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(1-Hydroxyethyl)-2,2-dimethyl-2H-1-benzopyran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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